1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine
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Overview
Description
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a methyl group and an amine group. The compound also features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 1-methylpyrrolidine, the ring is functionalized to introduce the amine group at the 3-position.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a Grignard reagent derived from 5-methylfuran. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
Final Coupling: The final step involves coupling the furan-substituted intermediate with the pyrrolidine derivative under conditions that promote the formation of the desired amine linkage. This may involve the use of catalysts and specific reaction conditions such as inert atmosphere and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness, safety, and environmental impact, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, converting the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-2-amine: Similar structure but with the amine group at the 2-position.
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-4-amine: Similar structure but with the amine group at the 4-position.
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N2O/c1-9-4-5-12(15-9)10(2)13-11-6-7-14(3)8-11/h4-5,10-11,13H,6-8H2,1-3H3 |
InChI Key |
JUHPLJXIWKHCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CCN(C2)C |
Origin of Product |
United States |
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